![molecular formula C17H23N3O3S B4538894 3-{4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutyl}-1H-indole](/img/structure/B4538894.png)
3-{4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutyl}-1H-indole
Description
Synthesis Analysis
The synthesis of 3-{4-[4-(Methylsulfonyl)-1-piperazinyl]-4-oxobutyl}-1H-indole and related derivatives involves multiple steps, starting from indole or its derivatives. One approach includes the modification of the indole structure to introduce the methylsulfonyl and piperazinyl groups at specific positions, optimizing the compound for receptor binding and pharmacokinetic properties (Nirogi et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their interaction with the 5-HT6 receptor. Structural analysis often involves X-ray crystallography and computational modeling to understand the orientation and electronic distribution that favor receptor binding. The indole core provides a rigid scaffold that, when substituted with the appropriate groups, can enhance receptor affinity and selectivity (Mannes et al., 2017).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including sulfonylation, which is critical for introducing the methylsulfonyl group. This functionality is important for the biological activity of the compound. The reactions involved are optimized for yield and selectivity to obtain the desired product with high purity (Zhang et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are analyzed to understand the compound's behavior under physiological conditions. These properties are essential for the formulation and delivery of potential therapeutic agents (Jasinski et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and degradation pathways, are crucial for the development of these compounds as drugs. Understanding these properties helps in predicting the metabolism and potential interactions within the biological system (Sawant-Basak et al., 2018).
properties
IUPAC Name |
4-(1H-indol-3-yl)-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-24(22,23)20-11-9-19(10-12-20)17(21)8-4-5-14-13-18-16-7-3-2-6-15(14)16/h2-3,6-7,13,18H,4-5,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHKONPAWCHTCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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